
Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It has a molecular weight of 257.33 . The IUPAC name for this compound is 1-(tert-butyl) 2-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 . The compound has a rotatable bond count of 3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 171.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass of the compound is 171.125928785 g/mol .Applications De Recherche Scientifique
Phosphine-Catalyzed Annulation
An expedient phosphine-catalyzed [4 + 2] annulation process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon. This process, which leads to the synthesis of highly functionalized tetrahydropyridines, underscores the utility of ethyl-based compounds in facilitating complex organic reactions with complete regioselectivity and high diastereoselectivities. Such reactions are essential for synthesizing compounds with specific configurations and properties, critical in pharmaceutical research and development (Zhu, Lan, & Kwon, 2003).
Synthetic Studies Related to DPP Pigments
Ethyl-based compounds, such as ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates, have been used in synthetic studies related to diketopyrrolopyrrole (DPP) pigments. These studies involve reactions with esters or acyl halides, showcasing the flexibility of ethyl-based compounds in the synthesis of novel N,N′-disubstituted DPP derivatives. Such compounds have potential applications in the development of new materials and pigments with unique properties (Morton et al., 2005).
Pyrrolopyridine Analogs of Nalidixic Acid
The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate illustrates the role of ethyl-based compounds in creating analogs of nalidixic acid with antibacterial activity. This highlights the significance of such compounds in medicinal chemistry and the development of new antibacterial agents (Toja et al., 1986).
Renewable PET Synthesis
In the context of sustainable chemistry, ethyl-based compounds have been employed in the synthesis of biobased terephthalic acid precursors through Diels–Alder and dehydrative aromatization reactions. This research demonstrates the application of ethyl-based compounds in creating renewable materials, contributing to the development of sustainable production methods for plastics and polymers (Pacheco et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJJCVPZFSEJO-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](C(=O)N1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
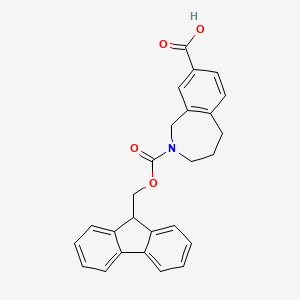
![1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3015098.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)
![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)
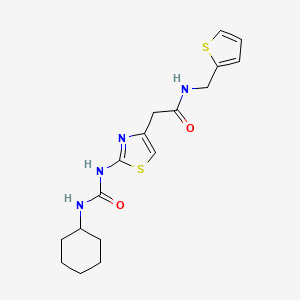
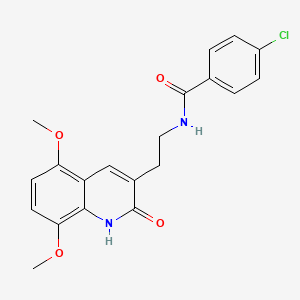
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
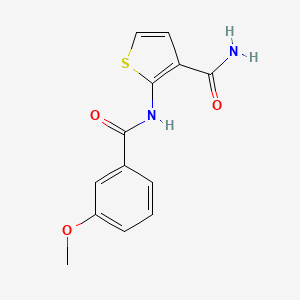
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
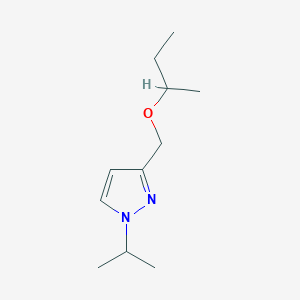
![N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B3015116.png)
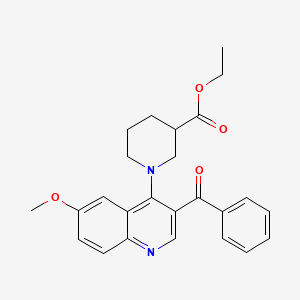
![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
